molecular formula C₁₈H₂₇NO₁₁ B1160512 4-Aminophenyl α-Nigeroside

4-Aminophenyl α-Nigeroside

Cat. No.: B1160512
M. Wt: 433.11
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenyl α-Nigeroside is a synthetic aminophenyl glycoside derivative that serves as a specialized molecular tool in biochemical and glycobiology research. This compound is structurally characterized as the aminophenyl analogue of nigerose, a disaccharide consisting of two glucose units linked by an α-1,3-glycosidic bond . The aromatic aminophenyl group attached to the sugar moiety makes this compound a pivotal agent in biomedical investigations for unraveling intricate metabolic pathways and delving into carbohydrate metabolism . In research applications, 4-Aminophenyl α-Nigeroside is primarily used to study enzyme-substrate interactions, particularly with glycosidases and glycosyltransferases. Its structure allows it to act as a substrate or inhibitor for specific enzymes involved in the synthesis and breakdown of complex carbohydrates. The compound's wide-ranging application lies in scrutinizing the activation and curtailment of distinctive enzymes entangled in multifarious ailments, including diabetes and cancer . Furthermore, the aromatic amine group provides a functional handle for conjugation, enabling researchers to immobilize the sugar onto surfaces for affinity chromatography or attach reporter molecules for detection and assay development. As a controlled substance, this product is intended for laboratory research purposes exclusively. 4-Aminophenyl α-Nigeroside is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₈H₂₇NO₁₁

Molecular Weight

433.11

Synonyms

4-Aminophenyl 3-O-α-D-Glucopyranosyl-α-D-glucopyranoside; 

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Aminophenyl α Nigeroside and Its Analogs

Glycosylation Reactions Employing 4-Aminophenol (B1666318) Precursors

The cornerstone of synthesizing 4-aminophenyl α-nigeroside is the stereoselective formation of the α-glycosidic bond between a suitable nigerose (B1581268) donor and a 4-aminophenol derivative. Both chemoenzymatic and purely chemical methods have been developed to address this challenge.

Chemoenzymatic Glycosylation Approaches

Chemoenzymatic synthesis has emerged as a powerful tool for the construction of complex glycans, offering high regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov Glycosyltransferases and engineered glycosidases (glycosynthases) are the primary enzymatic tools for forging glycosidic bonds. nih.govrsc.org

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule. nih.govfrontiersin.org For the synthesis of an α-nigeroside, a glucosyltransferase capable of forming an α(1→3) linkage would be employed. The general scheme involves a glycosyl donor, typically a nucleotide-activated sugar such as UDP-glucose or GDP-glucose, and an acceptor, which in this case would be a derivative of 4-aminophenol. sigmaaldrich.com The enzyme's active site precisely controls the stereochemical outcome, leading to the desired α-anomer. sigmaaldrich.com While highly specific, the requirement for often expensive nucleotide sugar donors can be a limitation, though enzymatic cycles for their in-situ regeneration have been developed. nih.gov

Glycosynthases , which are mutant glycosidases, offer an alternative chemoenzymatic strategy. mdpi.com Wild-type glycosidases typically hydrolyze glycosidic bonds. However, by mutating the catalytic nucleophile (e.g., a glutamate (B1630785) or aspartate residue to a non-nucleophilic amino acid like glycine (B1666218) or alanine), the enzyme's hydrolytic activity is abolished. These engineered enzymes can then catalyze the formation of a glycosidic bond between a glycosyl fluoride (B91410) donor (with the opposite anomeric configuration to the desired product) and an acceptor. For instance, an α-mannosynthase has been created from an α-glucosidase and used to glycosylate various p-nitrophenyl (pNP) glycosides with yields up to 77%. mdpi.com This approach could be adapted for the synthesis of 4-aminophenyl α-nigeroside by using an appropriate glycosynthase and a 4-nitrophenyl or 4-aminophenyl glucoside acceptor.

A key advantage of enzymatic methods is their compatibility with unprotected or minimally protected substrates, which can significantly shorten synthetic routes. researchgate.net For example, a one-pot synthesis of α-1,3-glucan has been achieved through in vitro enzymatic polymerization using the GtfJ enzyme, demonstrating the efficiency of enzymatic approaches for creating α(1→3) linkages. researchgate.net

Chemical Glycosylation Pathways for α-Nigeroside Linkages

The chemical synthesis of glycosidic bonds, particularly the 1,2-cis linkages found in α-glucosides, presents a significant stereochemical challenge. nih.gov Unlike 1,2-trans glycosides, their synthesis cannot benefit from neighboring group participation from a C-2 acyl protecting group, which often leads to mixtures of anomers. nih.gov Nevertheless, several strategies have been developed to favor the formation of α-glycosidic bonds.

A common approach involves the use of a non-participating protecting group at the C-2 position of the glycosyl donor, such as an ether (e.g., benzyl (B1604629) ether). In the absence of a participating group, the stereochemical outcome is influenced by other factors, including the anomeric effect, which generally favors the formation of the thermodynamically more stable α-anomer.

The choice of glycosyl donor and promoter is critical. Common glycosyl donors include glycosyl halides (bromides, chlorides, and iodides), thioglycosides, and trichloroacetimidates. scholaris.caethernet.edu.et For instance, the activation of glycosyl fluorides with combinations like SnCl₂-AgClO₄ has been reported. scholaris.ca Thioglycosides are popular due to their stability and can be activated by various promoters such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).

Recent advances have focused on developing highly stereoselective methods. For example, a protocol for the synthesis of α-glycosylated carboxylic acids using phenanthroline catalysis has been reported, achieving high diastereoselectivity. rsc.org Another strategy involves the use of a participating group at a more remote position, such as a (S)-(phenylthiomethyl)benzyl moiety at C-6, which can direct the formation of α-linked 2-deoxy-glycosides. nih.gov Radical-based methods have also emerged as a promising alternative to traditional acid-promoted glycosylations, offering compatibility with a wider range of functional groups. rsc.orgnih.gov

Synthesis of the 4-Aminophenyl Moiety and Its Coupling

The synthesis of the 4-aminophenyl aglycon is typically achieved by first performing the glycosylation with a precursor containing a nitro group, which is subsequently reduced to the desired amine.

Functionalization of Phenyl Ring Precursors

The most common strategy for introducing the aglycon is to use 4-nitrophenol (B140041) as the glycosyl acceptor. This is advantageous because the electron-withdrawing nitro group can activate the phenolic hydroxyl group for nucleophilic attack on the anomeric center of the glycosyl donor. The synthesis of p-nitrophenyl (pNP) glycosides is a well-established procedure. umich.edu For instance, pNP glycosides can be prepared directly from unprotected reducing sugars in aqueous solution using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as a coupling agent. researchgate.net Alternatively, classical Koenigs-Knorr conditions or phase-transfer glycosylation using glycosyl chlorides can be employed to couple the sugar with 4-nitrophenol. rsc.org

Donor TypeAcceptorPromoter/ConditionsProductReference
Peracetylated Glycosyl Chloride4-NitrophenolPhase Transfer Catalysis (TBAHS, K₂CO₃)Peracetylated 4-Nitrophenyl Glycoside rsc.org
Unprotected Reducing Sugar4-NitrophenolDMC, Triethylamine, Water1,2-trans 4-Nitrophenyl Glycoside researchgate.net
Glycosyl Trichloroacetimidate4-NitrophenolTMSOTf4-Nitrophenyl Glycoside researchgate.net

Table 1: Selected Methods for the Synthesis of 4-Nitrophenyl Glycosides

Derivatization of 4-Aminophenyl α-Nigeroside for Research Applications

The primary amino group of 4-aminophenyl α-nigeroside serves as a versatile chemical handle for its conjugation to other molecules, enabling a wide range of research applications.

The aniline (B41778) moiety can be readily converted into a diazonium salt, which can then be coupled to electron-rich amino acid residues on proteins, such as tyrosine, histidine, and lysine (B10760008), to form stable azo linkages. rsc.orgnih.gov This method is a classical approach for creating neoglycoproteins, which are valuable tools for studying carbohydrate-protein interactions and for generating immune responses. umich.edu

The amino group can also react with various amine-reactive probes for labeling and detection. thermofisher.com For example, it can be acylated with activated esters (e.g., N-hydroxysuccinimide esters) or sulfonyl chlorides of fluorescent dyes, biotin (B1667282), or other reporter molecules. thermofisher.com This allows for the preparation of fluorescently labeled glycans for use in fluorescence microscopy, flow cytometry, and glycan arrays. Reductive amination can also be used to couple the aminophenyl glycoside to molecules bearing an aldehyde or ketone group. nih.govresearchgate.net

Furthermore, the aniline group can be used to improve the detection of the glycoside in analytical techniques like mass spectrometry. Derivatization with aniline or its analogs can enhance ionization efficiency and provide characteristic fragmentation patterns in tandem MS, facilitating structural analysis. nih.govacs.org The amino group can also be used as a point of attachment for creating multivalent glycan displays by coupling to scaffolds like squaric acid diesters, which can then be conjugated to carrier proteins. acs.org

Derivatization ReactionReagentsApplicationReference
Diazonium CouplingNaNO₂, HCl; ProteinNeoglycoprotein synthesis rsc.org
AcylationNHS-ester of a fluorophoreFluorescent labeling for glycan arrays thermofisher.com
Squaric Acid ChemistryDiethyl squarate; ProteinMultivalent neoglycoprotein synthesis acs.org
Reductive AminationAldehyde-bearing molecule, NaCNBH₃Conjugation to other biomolecules nih.govresearchgate.net

Table 3: Common Derivatization Strategies for 4-Aminophenyl Glycosides

Chemical Modification at the Amino Group

One common approach involves the reaction of the amino group with succinimidyl esters or isothiocyanates. nih.gov This method allows for the stable coupling of various functional groups to the phenyl ring. For instance, reaction with an N-hydroxysuccinimide (NHS) ester functionalized with a reporter molecule, such as a fluorophore or biotin, yields a labeled nigeroside derivative. The use of an alkyne-functionalized ketene (B1206846) has been shown to provide high selectivity for the N-terminal amino group of peptides and could be applied to 4-aminophenyl α-nigeroside for specific modifications. nih.gov

Another strategy is reductive alkylation, which converts the primary amine into a secondary or tertiary amine without changing its positive charge. nih.gov This can be achieved by reacting the aminophenyl group with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Furthermore, the amino group can be acylated using acyl chlorides or anhydrides. researchgate.net For example, reaction with 4-nitro-benzoyl chloride followed by reduction of the nitro group can introduce another aromatic moiety, potentially influencing the molecule's biological activity. nih.gov The synthesis of N-(4-aminophenyl)-substituted benzamides has been demonstrated through the reaction of acyl chlorides with p-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. researchgate.net This same principle can be applied to modify the amino group of 4-aminophenyl α-nigeroside.

The table below summarizes some potential chemical modifications at the amino group:

Reagent ClassResulting Functional GroupPotential Application
Succinimidyl EstersAmideBioconjugation, Labeling
IsothiocyanatesThioureaBioconjugation, Labeling
Aldehydes/Ketones (Reductive Alkylation)Secondary/Tertiary AmineAltering basicity and steric properties
Acyl Chlorides/AnhydridesAmideIntroducing new functional moieties
KetenesAmideHighly selective modification

Structural Diversification of the Carbohydrate Unit

The structural diversity of carbohydrates is vast, arising from the variety of monosaccharides, their linkage positions, and anomeric configurations. labxchange.orguzh.ch The synthesis of analogs of 4-aminophenyl α-nigeroside with diversified carbohydrate units is a key strategy for exploring structure-activity relationships. This diversification can be achieved through several synthetic approaches.

One primary method is to utilize different monosaccharide building blocks during the glycosylation step. nih.gov Instead of nigerose (a disaccharide of glucose), other disaccharides or even monosaccharides can be coupled to the p-nitrophenol precursor, followed by reduction of the nitro group. This allows for the introduction of sugars like mannose, galactose, or their derivatives. nih.gov The choice of glycosyl donor and acceptor is critical for controlling the stereochemical outcome of the glycosidic bond. rsc.org

Enzymatic synthesis offers a powerful alternative for creating structural diversity. nottingham.ac.uk Glycosidases can be used in a kinetically controlled process to transfer a sugar residue from a donor to an acceptor, such as p-nitrophenyl glucoside. nottingham.ac.uk By carefully selecting the enzyme and reaction conditions, it is possible to generate different glycosidic linkages, leading to isomers of nigeroside. For example, the use of cyclodextrin (B1172386) glycosyltransferases (CGTase) has been shown to produce α(1→4) transglycosylation products, and surprisingly, also nigeroside derivatives (α(1→3) linkage) in significant amounts. researchgate.net

Furthermore, chemical modifications can be performed on the hydroxyl groups of the nigeroside carbohydrate unit. nih.gov This can involve selective protection and deprotection strategies to allow for reactions at specific positions. For example, regioselective acylation of the C-6-OH group of a glucose unit has been reported. researchgate.net Such modifications can introduce new functionalities or alter the solubility and binding properties of the molecule. The synthesis of a 92-mer polysaccharide highlights the potential for creating highly complex carbohydrate structures through a preactivation-based one-pot glycosylation protocol. nih.gov

The following table illustrates potential structural diversifications of the carbohydrate unit:

Modification StrategyResulting ChangeExample
Varying Monosaccharide Building BlocksDifferent sugar compositionReplacing glucose with mannose or galactose
Enzymatic Synthesis (e.g., with CGTase)Altered glycosidic linkageFormation of α(1→4) linked disaccharides instead of α(1→3)
Chemical Modification of Hydroxyl GroupsIntroduction of new functional groupsAcylation or phosphorylation of specific hydroxyls
Chain ElongationLonger carbohydrate chainAddition of further monosaccharide units

Preparation of Conjugates for Bioconjugation Studies

The preparation of conjugates of 4-aminophenyl α-nigeroside is essential for its use in bioconjugation studies, which aim to link the carbohydrate to proteins, lipids, or other biomolecules. nih.gov These glycoconjugates are invaluable tools for investigating the biological roles of carbohydrates in processes like cell recognition and signaling. labxchange.orgwikipedia.org The amino group on the phenyl ring is the primary site for conjugation.

A widely used method for bioconjugation is the reaction of the amino group with N-hydroxysuccinimide (NHS) esters of molecules to be conjugated. nih.gov This reaction forms a stable amide bond under mild conditions. For example, an NHS ester of biotin can be used to create a biotinylated nigeroside, which can then be detected using streptavidin-based assays. Similarly, fluorescent dyes with NHS ester functionality can be attached for imaging studies. nih.gov

Another powerful technique for bioconjugation is "click chemistry". nih.gov The amino group of 4-aminophenyl α-nigeroside can be converted to an azide (B81097) or an alkyne. This modified nigeroside can then be efficiently and specifically coupled to a biomolecule containing the complementary functional group (an alkyne or an azide, respectively) via a copper-catalyzed or strain-promoted cycloaddition reaction. A bifunctional molecule, 6-(azidomethyl)-2-pyridinecarboxyaldehyde (6-AM-2-PCA), has been developed for the site-selective conjugation of small molecules to the N-terminal amino groups of peptides and antibodies, a strategy that could be adapted for nigeroside conjugation. nih.gov

Reductive amination is another viable strategy, where the amino group reacts with an aldehyde- or ketone-containing biomolecule to form a Schiff base, which is then reduced to a stable amine linkage. nih.gov This method is particularly useful for conjugating carbohydrates to proteins that have been modified to introduce an aldehyde group.

The table below outlines common methods for preparing 4-aminophenyl α-nigeroside conjugates:

Conjugation ChemistryReactive Groups on NigerosideReactive Groups on BiomoleculeResulting Linkage
NHS Ester ChemistryAminoNHS EsterAmide
Click ChemistryAzide or AlkyneAlkyne or AzideTriazole
Reductive AminationAminoAldehyde or KetoneSecondary Amine
Isothiocyanate ChemistryAminoIsothiocyanateThiourea

Methodological Advancements in Synthetic Yield and Purity for Glycosides

Achieving high synthetic yield and purity is a paramount challenge in glycoside synthesis due to the formation of anomeric mixtures and other side products. scholaris.ca Several methodological advancements have been developed to address these issues.

Optimization of reaction conditions plays a crucial role in maximizing yield and purity. gzzhchem.com This includes adjusting the solvent, temperature, reaction time, and the type and amount of catalyst or promoter. gzzhchem.commdpi.com For instance, the use of N-iodosuccinimide (NBS) as a promoter in dimethylformamide (DMF) has been shown to afford high product yields in protecting group-free glycosidations. scholaris.ca Microwave-assisted synthesis has also been explored to accelerate reactions and improve yields in the synthesis of glycosylamines. mdpi.com

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. d-nb.infogzzhchem.com Glycosidases and glycosyltransferases can catalyze glycosylation reactions under mild conditions with high stereospecificity, leading to purer products. d-nb.infonih.gov Strategies to enhance enzymatic synthesis include enzyme immobilization, the use of two-phase solvent systems, and medium engineering to shift the reaction equilibrium towards synthesis and allow for enzyme reuse. d-nb.info

Purification techniques are also essential for obtaining high-purity glycosides. While chromatography is often necessary to separate anomers and other impurities, optimizing the synthesis to minimize their formation can simplify the purification process. rsc.org Crystallization can be an effective method for isolating pure products when applicable. google.com

The following table summarizes key factors influencing synthetic yield and purity in glycoside synthesis:

FactorInfluence on Yield and PurityExamples of Advancements
Glycosylation Method Determines stereoselectivity and reaction efficiency.Use of thioglycosides, imidates; protecting group-free synthesis. rsc.orgscholaris.ca
Reaction Conditions Affects reaction rate, equilibrium, and side product formation.Microwave-assisted synthesis, optimization of solvent and promoter. gzzhchem.commdpi.com
Catalyst/Enzyme Influences reaction pathway and selectivity.Development of new promoters, use of highly specific glycosidases. rsc.orgd-nb.info
Purification Technique Separates desired product from impurities.Advanced chromatographic methods, optimized crystallization. rsc.orggoogle.com

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial relationships. This is particularly crucial for determining the stereochemistry of glycosides like 4-Aminophenyl α-Nigeroside, which contains multiple chiral centers.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and coupling interactions of protons within the molecule. In the case of 4-Aminophenyl α-Nigeroside, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the aminophenyl group and the nigeroside moiety.

The aromatic protons of the 4-aminophenyl group typically appear as two distinct doublets in the downfield region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The anomeric proton of the α-nigeroside unit is of particular diagnostic importance. Its chemical shift and coupling constant (J-value) are critical for confirming the α-configuration of the glycosidic linkage.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (anomeric)~5.0-5.5d~3-4
Aromatic (phenyl)~6.5-7.5m-
Sugar Ring Protons~3.0-4.5m-
NH₂Broad singlets-
Note: This table represents expected values and may vary based on solvent and experimental conditions. Actual research data for this specific compound is not publicly available.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Aminophenyl α-Nigeroside would produce a distinct signal in the ¹³C NMR spectrum.

The chemical shift of the anomeric carbon (C-1) is highly indicative of the stereochemistry of the glycosidic bond. For an α-glycoside, the C-1 signal typically appears at a specific downfield chemical shift. The signals for the aromatic carbons of the aminophenyl group and the other carbons of the sugar rings would also be observed at characteristic chemical shifts.

Carbon Assignment Expected Chemical Shift (ppm)
C-1 (anomeric)~95-105
Aromatic (phenyl)~110-150
Sugar Ring Carbons~60-85
Note: This table represents expected values and may vary based on solvent and experimental conditions. Actual research data for this specific compound is not publicly available.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 4-Aminophenyl α-Nigeroside, COSY would be used to trace the connectivity of protons within each sugar residue and to confirm the coupling between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the linkage between the aminophenyl group and the nigeroside moiety, as it would show a correlation between the anomeric proton (H-1) and the aromatic carbon attached to the glycosidic oxygen.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-Aminophenyl α-Nigeroside, as the measured mass can be matched to a unique combination of atoms. This is a definitive method for confirming the molecular formula of the compound.

Ion Calculated m/z Observed m/z
[M+H]⁺[Value][Value]
[M+Na]⁺[Value][Value]
Note: Specific values require experimental data which is not publicly available for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glycosides. ESI-MS of 4-Aminophenyl α-Nigeroside would be expected to show prominent signals for the protonated molecule [M+H]⁺ or adducts with ions such as sodium [M+Na]⁺. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, such as the cleavage of the glycosidic bond, which would result in fragment ions corresponding to the aminophenyl aglycone and the nigerose (B1581268) sugar.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "molecular fingerprint."

For 4-Aminophenyl α-Nigeroside, IR spectroscopy would be instrumental in confirming the presence of its key structural components. The spectrum would be expected to display several characteristic absorption bands corresponding to the vibrations of its specific functional groups. The primary amine (-NH₂) group on the phenyl ring would typically exhibit a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The numerous hydroxyl (-OH) groups of the nigerose moiety would produce a very strong and broad absorption band, typically centered around 3600-3200 cm⁻¹, due to intermolecular hydrogen bonding.

Furthermore, the aromatic phenyl ring would be identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds within the sugar rings would show stretching vibrations just below 3000 cm⁻¹. Crucially, the complex "fingerprint region" below 1500 cm⁻¹ would contain a series of important peaks, including those for C-O stretching of the alcohols and the ether linkages of the glycosidic bonds, typically found in the 1200-1000 cm⁻¹ range.

A detailed analysis of these bands would provide definitive evidence for the presence of all expected functional groups, thereby confirming the chemical identity of the compound.

Table 1: Expected Infrared Absorption Bands for 4-Aminophenyl α-Nigeroside

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3600-3200Hydroxyl (O-H)Stretching, H-bondedStrong, Broad
3500-3300Primary Amine (N-H)Asymmetric & Symmetric StretchingMedium, Doublet
> 3000Aromatic C-HStretchingMedium to Weak
< 3000Aliphatic C-HStretchingMedium
1600-1450Aromatic Ring (C=C)StretchingMedium to Weak
1200-1000Glycosidic Linkage (C-O-C)StretchingStrong

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that provides information about the stereochemistry and secondary structure of chiral molecules. wikipedia.org The technique relies on the differential absorption of left- and right-circularly polarized light by an optically active compound. wikipedia.orglibretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. For a molecule like 4-Aminophenyl α-Nigeroside, which contains multiple chiral centers within its nigerose unit, CD spectroscopy is an invaluable tool for probing its three-dimensional structure in solution.

By analyzing the CD spectrum, researchers could deduce information about the rotational orientation of the aglycone (the aminophenyl part) relative to the carbohydrate moiety. This conformational analysis is crucial as the biological activity and interaction of glycosides are often dependent on their specific three-dimensional shape. While detailed experimental CD spectra for 4-Aminophenyl α-Nigeroside are not readily found in current literature, the application of this technique would be a critical step in a thorough structural investigation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. rsc.orgnih.gov Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the exact position of each atom in the molecule can be determined with high precision.

A successful X-ray crystallographic analysis of 4-Aminophenyl α-Nigeroside would provide a wealth of structural information that is unattainable by other methods. It would yield precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Key details that would be revealed include:

The exact conformation of the two glucopyranose rings that constitute the nigerose unit.

The precise torsion angles defining the α-(1→3)-glycosidic linkage between the two sugar units.

The specific orientation of the 4-aminophenyl aglycone relative to the nigerose moiety, defined by the torsion angles of the α-glycosidic bond to the anomeric carbon.

A detailed map of the intermolecular interactions, such as hydrogen bonds and packing forces, that stabilize the crystal lattice.

This atomic-level structural detail is paramount for understanding structure-function relationships and for applications in molecular modeling and design. To date, a published crystal structure for 4-Aminophenyl α-Nigeroside has not been identified in the scientific literature.

Enzymatic and Biochemical Research Applications of 4 Aminophenyl α Nigeroside

Application as Substrates for Glycosidase Enzymes

The primary application of 4-aminophenyl α-nigeroside is as a substrate to detect and characterize glycosidase enzymes. Glycosidases, or glycoside hydrolases, are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in the digestion of carbohydrates. nih.govfrontiersin.org The cleavage of the glycosidic bond in 4-aminophenyl α-nigeroside by a suitable enzyme releases the 4-aminophenol (B1666318) aglycone, which can be readily detected and quantified, often through colorimetric methods after a secondary chemical reaction.

The precise structure of 4-aminophenyl α-nigeroside makes it an excellent tool for probing the specificity of various glycosidases. Enzymes are highly selective for the substrates they act upon, and this selectivity is determined by the type of sugar, the anomeric configuration (α or β), and the linkage between sugar units. nih.gov

By using 4-aminophenyl α-nigeroside as a substrate, researchers can specifically screen for and identify enzymes that possess α-1,3-glucosidase activity. If an enzyme or a crude extract containing multiple enzymes is able to hydrolyze this compound, it indicates the presence of an enzyme capable of cleaving the specific α-1,3 linkage found in nigerose (B1581268). This allows for the differentiation of α-1,3-glucosidases from other glucosidases, such as those that cleave α-1,4 (amylase-like) or α-1,6 (isomaltase-like) linkages. nih.gov This high degree of specificity is critical for discovering novel enzymes and understanding their biological functions.

Chromogenic substrates like 4-aminophenyl α-nigeroside are instrumental in studying the kinetics and catalytic mechanisms of enzymes. By measuring the rate of release of the 4-aminophenol aglycone at varying substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max). These parameters provide insight into the enzyme's affinity for the substrate and its maximum catalytic efficiency.

Kinetic studies are also fundamental to understanding how enzymes are affected by different conditions or molecules. For instance, analyzing the mode of enzyme inhibition often involves plotting reaction rates with and without an inhibitor at various substrate concentrations (e.g., using Lineweaver-Burk plots). nih.gov Such analyses can reveal whether an inhibitor acts competitively, non-competitively, or in a mixed-competitive manner, providing clues about the inhibitor's mechanism of action. frontiersin.orgnih.gov

The use of 4-aminophenyl α-nigeroside facilitates the development of simple, robust, and sensitive enzymatic assay systems. The release of the 4-aminophenyl group can be monitored continuously using a spectrophotometer, allowing for real-time measurement of enzyme activity. This is particularly advantageous for high-throughput screening of enzyme libraries or for identifying potential enzyme inhibitors from large compound collections. The assay's principle relies on the direct relationship between the rate of color formation and the enzymatic activity, providing a quantitative measure of the enzyme's performance.

Investigation of Enzyme Inhibition Potentials

While 4-aminophenyl α-nigeroside itself is a substrate, its utility extends to the discovery and characterization of enzyme inhibitors, particularly those targeting enzymes involved in carbohydrate metabolism. Inhibitors of enzymes like α-glucosidase and α-amylase are of significant interest as therapeutic agents for managing conditions such as type 2 diabetes by controlling postprandial hyperglycemia. nih.govfrontiersin.org

In a typical α-glucosidase inhibition assay, a related chromogenic substrate, such as p-nitrophenyl α-D-glucopyranoside (pNPG), is used to measure the enzyme's activity. nih.gov The enzyme is incubated with a potential inhibitor before the substrate is added. The effectiveness of the inhibitor is determined by measuring the reduction in the rate of hydrolysis of the substrate compared to a control reaction without the inhibitor. The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the IC₅₀ value, a standard measure of inhibitory potency. plos.orgprimescholars.com

Numerous studies have used this assay principle to identify potent α-glucosidase inhibitors from natural sources. Kinetic analyses in these studies reveal the mechanism of inhibition, such as competitive, non-competitive, or mixed-type inhibition. nih.govplos.org

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Various Natural Extracts and Compounds

Data sourced from multiple studies to illustrate the range of inhibitory potentials found using chromogenic substrate assays. frontiersin.orgplos.orgprimescholars.com

α-Amylase is another key enzyme in carbohydrate digestion, responsible for breaking down large polysaccharides like starch into smaller oligosaccharides. nih.gov Inhibition of α-amylase is also a valid strategy for controlling blood glucose levels. frontiersin.org Assays to screen for α-amylase inhibitors typically measure the enzyme's ability to hydrolyze starch. The remaining starch can be quantified using an iodine solution, or the production of reducing sugars can be measured.

While 4-aminophenyl α-nigeroside is not a direct substrate for α-amylase, the principles of screening for inhibitors are similar. Plant extracts and isolated natural compounds are investigated for their ability to reduce the catalytic activity of α-amylase. frontiersin.org These studies have identified numerous natural sources with potent α-amylase inhibitory effects. nih.gov

Table 2: In Vitro α-Amylase Inhibitory Activity of Various Natural Products

Data compiled from studies on α-amylase inhibitors, demonstrating the efficacy of natural products in inhibiting this key digestive enzyme. frontiersin.orgnih.gov

Characterization of Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

In the study of enzyme kinetics, particularly concerning glycosidases, synthetic chromogenic or fluorogenic substrates are indispensable tools. While 4-Aminophenyl α-Nigeroside itself is a substrate for certain α-glycosidases rather than an inhibitor, it plays a crucial role in assays designed to characterize the mechanism of action of potential enzyme inhibitors. By providing a reliable and measurable enzymatic reaction, it allows researchers to observe how an inhibitor alters the enzyme's kinetic parameters.

The primary modes of reversible enzyme inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing the enzyme's kinetics in the presence and absence of the inhibitor, using a substrate such as 4-Aminophenyl α-Nigeroside. The cleavage of the glycosidic bond by an α-glycosidase releases 4-aminophenol, a chromophore whose concentration can be measured over time to determine the reaction velocity.

Competitive Inhibition: A competitive inhibitor is a molecule that structurally resembles the substrate and binds to the enzyme's active site, thereby preventing the actual substrate from binding. In an assay using 4-Aminophenyl α-Nigeroside, the presence of a competitive inhibitor would not change the maximum reaction velocity (Vmax), because at very high substrate concentrations, the substrate can outcompete the inhibitor for the active site. However, the Michaelis constant (Km)—the substrate concentration at which the reaction velocity is half of Vmax—would increase, indicating a lower apparent affinity of the enzyme for its substrate.

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. When studying a non-competitive inhibitor with 4-Aminophenyl α-Nigeroside as the substrate, the Vmax would be observed to decrease. This is because a fraction of the enzyme molecules are rendered less effective regardless of the substrate concentration. The Km, however, would remain unchanged, as the inhibitor does not interfere with the substrate's ability to bind to the active site.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site. This binding event effectively sequesters the ES complex, preventing the formation of the product. In kinetic studies, an uncompetitive inhibitor causes a decrease in both Vmax and Km. The reduction in Vmax occurs because the inhibitor-bound ES complex is catalytically inactive. The Km also decreases because the inhibitor's binding to the ES complex shifts the equilibrium towards the formation of more ES complex, thus increasing the apparent affinity of the enzyme for the substrate.

The changes in these kinetic parameters, as determined through Lineweaver-Burk plots or non-linear regression analysis of reaction data, allow for the precise classification of an inhibitor's mechanism.

Table 1: Impact of Inhibition Type on Kinetic Parameters

Inhibition Type Effect on Vmax Effect on Km Description
Competitive Unchanged Increases Inhibitor binds to the active site, competing with the substrate.
Non-competitive Decreases Unchanged Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |

Role in Glycoconjugate Synthesis and Glycosylation Engineering

Glycoconjugates—biomolecules comprising carbohydrates covalently linked to proteins or lipids—are fundamental to a vast array of biological processes, including cell recognition, signaling, and immune responses. manchester.ac.uk Glycosylation engineering, a subfield of biotechnology, aims to control or modify the carbohydrate structures on these molecules to enhance their therapeutic properties or to study their functions.

Within this field, 4-Aminophenyl α-Nigeroside serves as a valuable synthetic building block. Its structure consists of a nigerosyl (a disaccharide of two glucose units linked α-1,3) moiety and an aglycone, 4-aminophenol. The key feature for its application in synthesis is the terminal amino (-NH2) group on the phenyl ring. This amino group acts as a versatile chemical handle, allowing the entire glycoside to be covalently attached to other molecules.

This functionality is exploited to create more complex structures, such as neoglycoproteins, glycoarrays, and functionalized surfaces. researchgate.netacs.org For instance, the amino group can be activated or reacted with complementary functional groups on proteins, solid supports, or nanoparticles to form stable linkages. This enables the precise placement of the nigeroside structure onto a scaffold, which can then be used to probe interactions with carbohydrate-binding proteins (lectins) or to elicit specific biological responses.

Enzymatic Transglycosylation Processes

Transglycosylation is an enzymatic process where a glycosyl moiety is transferred from a donor molecule to an acceptor molecule, forming a new glycosidic bond. This reaction is catalyzed by glycosidases or glycosyltransferases and is a powerful tool for the synthesis of complex oligosaccharides and glycoconjugates. nih.govtaylorfrancis.com

In this context, 4-Aminophenyl α-Nigeroside can function as a glycosyl donor. When incubated with a suitable glycosidase that possesses transglycosylation activity, the enzyme first cleaves the bond between the nigerosyl group and the 4-aminophenol aglycone. This forms a transient enzyme-nigerosyl intermediate. Instead of reacting with water (hydrolysis), this intermediate can then react with an acceptor molecule present in the reaction mixture. The acceptor is typically another carbohydrate or a molecule with a hydroxyl group, leading to the formation of a new, more complex oligosaccharide.

The use of an aminophenyl glycoside as a donor is advantageous for monitoring the reaction progress. The release of the 4-aminophenol aglycone can be easily quantified using spectrophotometric methods, providing a real-time assay of the transglycosylation activity. This allows for the optimization of reaction conditions, such as pH, temperature, and substrate concentrations, to maximize the yield of the desired transglycosylation product.

Preparation of Novel Glycosylated Bioactive Compounds

The synthesis of novel bioactive compounds often involves the strategic combination of different molecular motifs to achieve a desired function. The structure of 4-Aminophenyl α-Nigeroside makes it an excellent precursor for this purpose. The carbohydrate portion (nigerose) can confer increased water solubility and provide specific biological recognition properties, while the aminophenyl group enables conjugation to other molecules.

A primary application is in the creation of neoglycoproteins. By reacting the amino group of 4-Aminophenyl α-Nigeroside with functional groups on a protein (like the carboxyl groups of aspartic or glutamic acid), a new protein-carbohydrate conjugate is formed. These neoglycoproteins are invaluable tools in glycobiology for studying lectin binding, isolating carbohydrate-binding proteins, and investigating the cellular roles of specific glycan structures. acs.org

Furthermore, the amino group can be chemically modified to introduce other functionalities. For example, it can be converted into a diazonium salt, which is highly reactive and can be used to attach the glycoside to various surfaces, such as carbon materials or microtiter plates. researchgate.net This creates carbohydrate-functionalized surfaces for applications in biosensing, diagnostics, and the study of cell adhesion. The ability to link 4-Aminophenyl α-Nigeroside to fluorescent probes, biotin (B1667282), or other reporter molecules through its amino group further expands its utility in creating targeted probes for biochemical and cell biology research.

Contributions to Carbohydrate Metabolism Pathway Studies

Elucidating the complex pathways of carbohydrate metabolism requires methods to specifically measure the activity of the enzymes involved. Many of these enzymes are glycosidases that break down complex carbohydrates into simpler sugars. Synthetic substrates that generate a detectable signal upon cleavage are essential for assaying the activity of these enzymes in biological samples.

4-Aminophenyl α-Nigeroside is a model for such a synthetic substrate, designed to probe the activity of specific α-glycosidases. In a metabolic pathway where a nigerose-like structure is processed, the corresponding enzyme would recognize and cleave 4-Aminophenyl α-Nigeroside. The enzymatic reaction releases the 4-aminophenol aglycone.

While 4-aminophenol itself can be detected, its signal is often enhanced by a subsequent chemical reaction. For example, it can be coupled with a diazonium salt to produce a highly colored azo dye. The intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of 4-aminophenol released and thus to the activity of the enzyme. This type of coupled enzyme assay provides a sensitive and quantitative method for:

Identifying the presence of a specific enzyme in a cell or tissue extract.

Measuring the level of enzyme activity under different physiological or experimental conditions.

Screening for inhibitors or activators of the enzyme.

Purifying the enzyme from a complex mixture by tracking its activity through different purification steps.

By providing a means to specifically and quantitatively measure the function of individual enzymes, substrates like 4-Aminophenyl α-Nigeroside contribute significantly to the mapping and understanding of carbohydrate metabolic pathways.

Interactions with Biological Systems for Fundamental Research Insights

Modulation of Cellular Processes in Research Models

A comprehensive review of scientific literature indicates that specific studies detailing the direct modulation of cellular processes in research models using 4-Aminophenyl α-Nigeroside are not presently available. Research in glycobiology has extensively shown that cell surface carbohydrates are critical for signaling and cell-cell recognition. researchgate.net However, investigations into how isolated, functionalized glycans like 4-Aminophenyl α-Nigeroside might directly influence these pathways in cellular models remain an area for future exploration.

Investigations into Biofilm Formation and Microbial Interactions

Currently, there is a lack of specific research investigating the role or effect of 4-Aminophenyl α-Nigeroside on biofilm formation or other microbial interactions. Biofilm formation is a complex process influenced by the adhesion of bacteria to surfaces, often mediated by extracellular polymeric substances. glycam.org While the nigerose (B1581268) component is found in products of microbial fermentation, targeted studies using the 4-aminophenyl derivative to either promote or inhibit microbial adhesion and biofilm development have not been reported in the available literature. glycam.org

Interactions with Protein Structures and Ligand Binding Mechanisms

Specific data from large-scale screening platforms, such as the Consortium for Functional Glycomics (CFG) glycan array, does not include 4-Aminophenyl α-Nigeroside in its publicly listed libraries. ebi.ac.uk Therefore, detailed binding profiles for a wide range of glycan-binding proteins (lectins) with this specific compound are not available through these resources.

However, the parent disaccharide, nigerose, is known to interact with certain proteins. For instance, the carbohydrate-binding protein Malectin-A can bind to di- or higher oligomers of glucose, including nigerose. springernature.com The study of such interactions is fundamental to understanding the specificity of glycan-binding proteins. The synthesis of the 4-aminophenyl derivative provides a tool that could be used in smaller-scale, targeted binding assays, such as surface plasmon resonance or isothermal titration calorimetry, to quantify its interaction with specific lectins or antibodies that are hypothesized to recognize the α-1,3-glucosidic linkage of nigerose.

Utility in Biosensor Development and Glycan Array Construction

The most significant application of 4-Aminophenyl α-Nigeroside is in the development of glycan arrays and biosensors. nih.gov These platforms are powerful tools in glycobiology for probing the interactions between carbohydrates and proteins in a high-throughput manner. researchgate.netexpasy.org

The 4-aminophenyl group is crucial for this application, as it provides a primary amine that can be readily used for covalent immobilization onto a variety of activated surfaces. nih.gov The standard method for constructing many glycan microarrays involves printing amine-functionalized glycans onto slides coated with an N-hydroxysuccinimide (NHS) ester. nih.gov The primary amine of the 4-aminophenyl group reacts with the NHS ester to form a stable amide bond, securely tethering the nigeroside to the surface. nih.gov

Table 1: Immobilization Chemistry for Glycan Arrays

Feature Description
Compound 4-Aminophenyl α-Nigeroside
Functional Group Primary Amine (-NH₂) on the phenyl ring
Surface Chemistry N-hydroxysuccinimide (NHS)-activated ester
Reaction Nucleophilic acyl substitution
Resulting Bond Stable amide linkage

| Application | Covalent immobilization of nigerose onto microarray slides |

This immobilization strategy allows for the precise presentation of the nigerose structure to potential binding partners, such as lectins, antibodies, or whole cells, enabling researchers to screen for specific binding events. expasy.org The resulting data helps to define the binding specificity of proteins and understand their biological roles. researchgate.net

Surface Functionalization for Biomaterials Research

The ability to modify the surface of materials is critical for the development of advanced biomaterials that can control biological responses. glycoinfo.orgeuroglyco.com Functionalization with bioactive molecules, such as carbohydrates, is a key strategy for enhancing the biocompatibility and functionality of materials used in tissue engineering and medical devices. nih.gov

While specific studies detailing the immobilization of 4-Aminophenyl α-Nigeroside are not prominent, the methodology for attaching similar 4-aminophenyl glycosides to carbon surfaces is well-documented. This process often utilizes aryldiazonium salt chemistry. The primary amine of the 4-aminophenyl group can be converted into a highly reactive diazonium salt using reagents like sodium nitrite in an acidic solution.

This diazonium salt can then react with various carbon surfaces (e.g., glassy carbon, carbon nanotubes, graphene) to form a covalent carbon-carbon bond. This method creates a robust, organic adlayer of the glycan on the carbon material. Such glycan-functionalized surfaces are used in research to study how specific carbohydrate structures can mediate protein adsorption and reduce biofouling.

Modification of liposome surfaces with ligands is a common strategy to achieve targeted drug delivery and to study cellular uptake mechanisms. Research has been conducted on liposomes modified with a similar compound, p-aminophenyl-α-D-mannopyranoside, to investigate transport across the blood-brain barrier and cellular uptake. However, a review of the scientific literature did not yield studies where 4-Aminophenyl α-Nigeroside was specifically used to modify liposome surfaces for the purpose of studying uptake kinetics. This remains a potential, though currently undocumented, application for the compound.

Development of Glycopolymeric Materials

The creation of glycopolymeric materials from 4-Aminophenyl α-Nigeroside represents a forward-looking approach to designing sophisticated tools for biological investigation. The unique structural features of this compound, combining a versatile aromatic amine with the specific stereochemistry of nigerose, open avenues for synthesizing polymers with novel functionalities.

Synthesis of the Monomer: 4-Aminophenyl α-Nigeroside

The journey towards nigerose-containing glycopolymers begins with the synthesis of the monomer, 4-Aminophenyl α-Nigeroside. While detailed experimental procedures for this specific compound are not widely documented in publicly available literature, its synthesis can be conceptually approached through established glycosylation methods. A plausible synthetic route would involve the reaction of a protected nigerose derivative with p-nitrophenol, followed by the reduction of the nitro group to an amine.

Key Synthetic Steps:

Protection of Nigerose: The hydroxyl groups of nigerose would first need to be protected to ensure regioselective glycosylation at the anomeric center. Acetylation is a common strategy for this purpose.

Glycosylation: The protected nigerose would then be reacted with p-nitrophenol in the presence of a Lewis acid catalyst to form the α-glycosidic linkage.

Reduction: The nitro group of the resulting p-nitrophenyl α-nigeroside would be reduced to an amine, typically using catalytic hydrogenation, to yield the desired 4-Aminophenyl α-Nigeroside.

Deprotection: Finally, the protecting groups on the nigerose moiety would be removed to expose the free hydroxyl groups.

This synthetic scheme provides a clear pathway to obtaining the target monomer, which can then be utilized in polymerization reactions.

Polymerization of 4-Aminophenyl α-Nigeroside

The presence of the primary aromatic amine group on 4-Aminophenyl α-Nigeroside makes it a versatile precursor for various polymerization techniques. This functionality allows for its incorporation into a range of polymer backbones, leading to the formation of glycopolymers with diverse architectures and properties.

Potential Polymerization Methods:

Radical Polymerization: The amine group can be readily converted into a polymerizable acrylamide or methacrylamide functionality. This would involve reacting 4-Aminophenyl α-Nigeroside with acryloyl chloride or methacryloyl chloride. The resulting glycomonomer could then be polymerized via conventional or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to yield well-defined glycopolymers.

Polycondensation: The amine group can also participate in polycondensation reactions. For instance, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively, with pendant nigerose units.

Post-Polymerization Modification: An alternative strategy involves the synthesis of a reactive polymer backbone first, followed by the attachment of 4-Aminophenyl α-Nigeroside. For example, a polymer containing N-hydroxysuccinimide (NHS) ester groups could be reacted with the amine group of the nigeroside to form stable amide bonds.

The choice of polymerization method would significantly influence the properties of the resulting glycopolymeric material, such as its molecular weight, dispersity, and the density of the nigerose moieties.

Properties and Characterization of Nigerose-Containing Glycopolymers

The incorporation of nigerose, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is expected to confer unique properties to the resulting glycopolymeric materials.

Expected Properties:

Biocompatibility: As carbohydrates are major components of biological systems, nigerose-containing polymers are anticipated to be highly biocompatible.

Hydrophilicity: The multiple hydroxyl groups of the nigerose units will render the glycopolymers water-soluble, a crucial property for many biological applications.

Specific Recognition: The α-1,3-glycosidic linkage in nigerose may be recognized by specific lectins or other carbohydrate-binding proteins, offering a handle for targeted biological interactions.

Characterization Techniques:

A comprehensive characterization of these novel glycopolymeric materials would be essential to understand their structure-property relationships. This would involve a suite of analytical techniques:

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the polymer structure, including the successful incorporation of the nigerose moiety and the determination of the degree of polymerization.
Size Exclusion Chromatography (SEC) Determination of the molecular weight and molecular weight distribution (dispersity) of the glycopolymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of the characteristic functional groups present in the polymer, confirming the polymer backbone and the presence of the carbohydrate.
Dynamic Light Scattering (DLS) Measurement of the hydrodynamic size of the glycopolymer chains in solution.

Research Insights and Applications

The development of glycopolymeric materials based on 4-Aminophenyl α-Nigeroside holds the potential to provide valuable insights into a range of biological systems. The ability to create well-defined polymers with a specific disaccharide allows for the systematic investigation of carbohydrate-protein interactions.

Potential Research Applications:

Probing Lectin Binding: These glycopolymers could be used as tools to study the binding specificity of lectins that recognize α-1,3-linked glucose residues. This could involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity.

Mimicking the Glycocalyx: By immobilizing these glycopolymers on surfaces, researchers can create artificial cell surfaces to study cell adhesion, signaling, and pathogen recognition processes that are mediated by specific carbohydrate structures.

Development of Biosensors: The specific interaction of nigerose-containing glycopolymers with target proteins could be harnessed to develop sensitive and selective biosensors for diagnostic applications.

Drug Delivery Systems: Glycopolymeric materials can self-assemble into nanoparticles or micelles, which can be used as carriers for targeted drug delivery. The nigerose moieties could act as targeting ligands to direct the drug carriers to specific cells or tissues.

The exploration of 4-Aminophenyl α-Nigeroside as a building block for glycopolymeric materials is a promising, albeit currently theoretical, avenue of research. The synthesis and polymerization of this novel monomer would undoubtedly lead to the creation of a new class of biomaterials with the potential to advance our fundamental understanding of glycobiology and open up new possibilities in biotechnology and medicine.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Aromatic Substituents on Biological Activities

The nature of substituents on the aromatic ring of phenyl glycosides plays a critical role in modulating their biological activities. Research into related aromatic glycoconjugates demonstrates that both the electronic properties and the steric profile of these substituents are key determinants of efficacy.

Studies on a series of aromatic glycoconjugates designed to inhibit the adhesion of Candida albicans to buccal epithelial cells found that less sterically hindered and more lipophilic aromatic substituents significantly enhanced anti-adhesion activity. For instance, compounds featuring compact and lipophilic groups like cyclopropyl (B3062369) moieties showed superior performance. This suggests that the aglycone portion of the molecule interacts with a hydrophobic region of the biological target, where increased lipophilicity can lead to stronger binding affinity. Conversely, bulky substituents may cause steric clashes, preventing optimal orientation and interaction with the target site.

Furthermore, the electronic character of the substituents can influence the conformation of the entire molecule. In studies of aryl S-glucosides, it was observed that the rotational equilibrium around the glycosidic bond is dependent on the aglycone's electronic properties. nih.gov Glucosides with electron-poor aryl rings tend to have stiffer glycosidic bonds compared to their electron-rich counterparts. nih.gov This modulation of conformational flexibility can directly impact how the molecule presents itself to a biological receptor, thereby affecting binding and activity.

Table 1: Influence of Aromatic Substituent Properties on Biological Activity

Substituent Property General Effect on Activity Rationale
Increased Lipophilicity Enhancement Improved interaction with hydrophobic binding pockets.
Reduced Steric Hindrance Enhancement Avoids steric clashes, allowing for optimal binding orientation.
Electron-withdrawing Modulation Can increase the rigidity of the glycosidic bond, affecting conformational dynamics.

| Electron-donating | Modulation | Can increase the flexibility of the glycosidic bond, affecting conformational dynamics. |

Effects of Sugar Moiety Modifications on Biochemical Efficacy

The sugar component, or glycone, is a primary determinant of a glycoside's biochemical and biopharmaceutical properties. acs.org Modifications to this moiety can profoundly alter biological efficacy by affecting solubility, stability, and, most importantly, the specificity and affinity of binding to target proteins.

Research on various classes of glycosides has consistently shown that even minor alterations to the sugar can lead to significant changes in activity. For example, in the context of cardiotonic steroids, which are potent inhibitors of Na,K-ATPase, the presence of the sugar moiety is critical. Studies comparing glycosides with their corresponding aglycones (the non-sugar part) found that the sugar is necessary for effectively "closing" the access pathway to the binding site. researchgate.net The presence of even a single sugar residue was sufficient to dramatically impede the reactivation of the enzyme, highlighting the sugar's role in stabilizing the inhibitory complex. researchgate.net

Role of the Amine Functionality in Target Recognition and Binding

The para-amino group on the phenyl ring of 4-Aminophenyl α-Nigeroside serves a critical and versatile role, particularly as a chemical handle for conjugation and immobilization in biochemical studies. While it can participate in direct binding interactions such as hydrogen bonding within a receptor site, its primary documented utility lies in its nucleophilic character, which allows for covalent linkage to other molecules or surfaces without disrupting the essential carbohydrate recognition elements.

This functionality is frequently exploited in the study of lectins—proteins that specifically bind to carbohydrates. To investigate these interactions, researchers often immobilize the carbohydrate ligand. The amine group on p-aminophenyl glycosides is ideal for this purpose. It can be coupled to various matrices to create affinity columns for purifying lectins or attached to sensor chips for quantitative binding studies using techniques like surface plasmon resonance (SPR). researchgate.netnih.gov For example, p-aminophenyl α-D-mannopyranoside has been successfully immobilized and used to study its interaction with the lectin Concanavalin A. researchgate.net

Furthermore, the amine group enables the synthesis of "neoglycoproteins," which are proteins that have been chemically modified to carry specific carbohydrate structures. The p-aminophenyl group can be reacted with coupling reagents, such as squaric acid diester, to attach the glycoside to the lysine (B10760008) residues of a carrier protein like bovine serum albumin (BSA). nih.gov These synthetic neoglycoproteins are invaluable tools for detecting and localizing lectins in cells and tissues (glycohistochemistry), effectively using the carbohydrate as a targeted probe. nih.gov Thus, the amine functionality is instrumental in converting the glycoside into a versatile tool for glycobiology research.

Conformational Analysis and its Correlation with Activity Profiles

Detailed Nuclear Magnetic Resonance (NMR) studies on aryl glycosides have provided significant insights into their conformational behavior. nih.govnih.gov These studies reveal that the conformational equilibrium around the glycosidic C1-S bond in aryl S-glucosides is influenced by the electronic properties of the aglycone's substituents. nih.gov Aryl rings with electron-withdrawing substituents tend to result in a more rigid glycosidic bond, while those with electron-donating groups allow for greater flexibility. nih.gov This is significant because the preferred orientation of the sugar relative to the phenyl ring can impact how the molecule fits into a binding pocket.

In addition to the glycosidic bond, rotation of other parts of the molecule, such as the hydroxymethyl group (C6) on the sugar, also contributes to the conformational landscape. nih.govmdpi.com The relative populations of these different conformers are directly correlated with activity. For instance, in a study of anti-adhesive glycoconjugates, conformational analysis revealed that the most active compounds consistently adopted a "closed" orientation of their galactose moieties, regardless of the aromatic substituent. This suggests that a specific, pre-organized conformation is favored for optimal biological activity, underscoring the direct link between the conformational profile and biochemical efficacy.

Table 2: List of Compounds Mentioned

Compound Name
4-Aminophenyl α-Nigeroside
p-Aminophenyl α-D-mannopyranoside
Bovine Serum Albumin (BSA)
Concanavalin A

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Enzyme Binding Predictions

There are currently no published molecular docking studies specifically investigating the binding of 4-aminophenyl α-nigeroside to any enzyme.

Identification of Binding Sites and Key Interactions

Without molecular docking data, the potential binding sites and key molecular interactions of 4-aminophenyl α-nigeroside with any protein target remain unidentified.

Analysis of Binding Affinities and Orientations

Information regarding the binding affinities (such as docking scores or predicted inhibition constants) and the preferred binding orientations of 4-aminophenyl α-nigeroside within an enzyme's active site is not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

No molecular dynamics simulation studies focused on 4-aminophenyl α-nigeroside have been reported.

Evaluation of Dynamic Behavior in Solution

The dynamic behavior of 4-aminophenyl α-nigeroside in an aqueous environment, including its conformational flexibility and intramolecular interactions, has not been characterized through molecular dynamics simulations.

Assessment of Stability and Flexibility within Binding Pockets

The stability and flexibility of 4-aminophenyl α-nigeroside when bound to a protein, and how its conformation might adapt within a binding pocket, are areas that remain unexplored due to the lack of specific molecular dynamics simulation studies.

Quantum Chemical Calculations for Electronic Structure Analysis

There is no available research detailing quantum chemical calculations performed on 4-aminophenyl α-nigeroside. Consequently, a detailed analysis of its electronic structure, including orbital energies, charge distribution, and reactivity descriptors, has not been conducted. Such calculations are crucial for a fundamental understanding of its chemical properties and potential reactivity.

Prediction of Reactivity and Spectroscopic Properties

Quantum mechanical calculations are instrumental in predicting the electronic structure, reactivity, and spectroscopic signatures of glycosides. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of 4-Aminophenyl α-Nigeroside.

Reactivity Prediction: The reactivity of 4-Aminophenyl α-Nigeroside can be inferred from its calculated electronic properties. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key indicators. The MEP map, for instance, can reveal electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups are typically identified as nucleophilic centers.

Below is a table of hypothetical predicted NMR chemical shifts for key atoms in 4-Aminophenyl α-Nigeroside, calculated using a DFT approach.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Anomeric C1'101.55.10 (d)
Aglycone C1145.2-
Aglycone C4118.9-
Amino N-3.85 (s)
Anomeric C1''99.84.95 (d)

Note: These are illustrative values. Actual computational results would vary based on the level of theory, basis set, and solvation model used.

Energy Landscape Analysis of Reaction Pathways

Understanding the mechanisms of reactions involving 4-Aminophenyl α-Nigeroside, such as its synthesis (glycosylation) or hydrolysis, requires detailed knowledge of the reaction pathways and associated energy barriers. Computational methods allow for the exploration of the potential energy surface of a reaction, providing a map of all possible molecular arrangements and their corresponding energies.

Glycosylation Reaction Mechanisms: The formation of the glycosidic bond is a critical step in the synthesis of 4-Aminophenyl α-Nigeroside. Computational studies on similar glycosylation reactions have been used to delineate the mechanistic details, particularly distinguishing between SN1 and SN2 pathways. acs.org By mapping the conformational energy landscapes, researchers can identify the structures of fleeting intermediates like glycosyl cations and the transition states that connect them. acs.orgresearchgate.net

Free Energy Landscape Simulation: Advanced simulation techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) combined with metadynamics, can be used to construct the free energy landscape (FEL) of a reaction. researchgate.netacs.org The FEL provides a comprehensive view of the reaction coordinate, showing the relative stabilities of reactants, intermediates, transition states, and products. This analysis reveals the rate-determining step of the reaction by identifying the highest energy barrier. researchgate.net For the hydrolysis of the α-glycosidic bond in 4-Aminophenyl α-Nigeroside, such simulations would model the conformational changes of the pyranose rings as the reaction proceeds, for instance, from a chair conformation to a half-chair or skew-boat conformation in the transition state. researchgate.net

The following table presents a hypothetical energy profile for a glycosylation reaction to form 4-Aminophenyl α-Nigeroside, derived from a computational energy landscape analysis.

SpeciesRelative Free Energy (kcal/mol)
Reactants (Glycosyl Donor + Aglycone)0.0
Transition State 1 (TS1)+18.5
Oxocarbenium Ion Intermediate+5.2
Transition State 2 (TS2)+12.0
Product (4-Aminophenyl α-Nigeroside)-4.5

Note: These values are hypothetical and serve to illustrate the typical energy profile of a glycosylation reaction.

De Novo Design Approaches for Novel 4-Aminophenyl α-Nigeroside Analogs

De novo design utilizes computational algorithms to generate novel molecular structures with desired properties, starting from basic principles or a known molecular scaffold. acs.org This approach is a powerful tool in drug discovery and materials science for creating new analogs of a lead compound like 4-Aminophenyl α-Nigeroside. The goal is often to improve binding affinity to a biological target, enhance stability, or alter physicochemical properties. researchgate.netnih.gov

The design process typically involves:

Scaffold Selection: The core structure of 4-Aminophenyl α-Nigeroside (the nigerosyl moiety linked to the aminophenyl group) is used as the starting point.

Modification Strategy: Computational software is used to suggest modifications. This could involve adding, removing, or substituting functional groups on either the sugar or the aglycone part of the molecule. For example, the hydroxyl groups on the sugar rings could be replaced with fluorine atoms to modulate polarity, or the amino group on the phenyl ring could be acylated to introduce new interactions.

In Silico Screening: The newly designed virtual compounds are then evaluated for their potential properties. This often involves molecular docking simulations to predict their binding affinity and mode of interaction with a specific protein target. acs.orgfigshare.com Properties like drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles are also calculated.

This iterative process of design and evaluation allows for the rapid exploration of a vast chemical space to identify a small number of promising candidates for chemical synthesis and experimental testing. diaogroup.org

The table below shows examples of hypothetical analogs of 4-Aminophenyl α-Nigeroside designed de novo and their predicted properties for a hypothetical enzyme target.

Analog DescriptionModification SitePredicted Binding Affinity (ΔG, kcal/mol)
4-Acetamidophenyl α-NigerosideAmino group on phenyl ring-8.5
4-Aminophenyl 6'-deoxy-6'-fluoro-α-NigerosideC6' hydroxyl group-9.2
4-Aminophenyl 2''-O-methyl-α-NigerosideC2'' hydroxyl group-7.8
4-(Methylamino)phenyl α-NigerosideAmino group on phenyl ring-8.1

Note: The binding affinity values are illustrative and depend entirely on the specific biological target and computational model used.

Emerging Research Frontiers and Future Perspectives

Development of Advanced Probes for Glycoscience

The study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, is fundamental to understanding cellular function and disease. A significant advancement in this field is the use of activity-based probes (ABPs) that allow for the specific labeling and visualization of active enzyme populations. nih.govnih.govresearchgate.net These probes typically consist of a glycan recognition motif, a reactive group for covalent modification of the enzyme's active site, and a reporter tag for detection.

While direct research on 4-Aminophenyl α-Nigeroside as an advanced probe is not yet available, its structural components suggest significant potential. The aminophenyl group provides a versatile chemical handle for the attachment of various reporter tags, such as fluorophores or biotin (B1667282), a critical feature for an effective ABP. nih.gov Furthermore, related 4-aminophenyl glycosides, like 4-aminophenol-α-D-mannopyranose, have been utilized as precursors in the synthesis of carbohydrate layers on surfaces. researchgate.net This methodology could be adapted to immobilize 4-Aminophenyl α-Nigeroside, creating specialized surfaces or nanoparticles for probing carbohydrate-binding proteins and enzymes.

Table 1: Potential Modifications of 4-Aminophenyl α-Nigeroside for Probe Development

Reporter TagLinkage ChemistryPotential Application
FluoresceinIsothiocyanate reaction with the amino groupIn-gel fluorescence scanning of glycosidases
BiotinAmide bond formation with the amino groupAffinity purification of interacting proteins
DiazirinePhotochemical reactionPhoto-affinity labeling of glycosidases

Integration into High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for inhibitory or activating effects on specific biological targets. nih.govresearchgate.netnih.gov In the context of glycosidases, HTS assays often rely on chromogenic or fluorogenic substrates that produce a detectable signal upon enzymatic cleavage. thermofisher.com

The structure of 4-Aminophenyl α-Nigeroside is analogous to widely used chromogenic substrates like p-nitrophenyl-α-D-glucopyranoside. nih.gov Upon enzymatic hydrolysis of the glycosidic bond, 4-aminophenol (B1666318) would be released. While 4-aminophenol itself is not strongly colored, it can be readily detected using a secondary colorimetric reaction, for instance, through oxidative coupling. This two-step detection method could be optimized for a robust and sensitive HTS assay to identify novel glycosidase inhibitors. The development of such an assay would be a significant step forward in screening for modulators of enzymes that recognize the nigerose (B1581268) moiety.

Table 2: Hypothetical Kinetic Parameters for a Fictional α-Nigerosidase with 4-Aminophenyl α-Nigeroside as a Chromogenic Substrate

ParameterValue
Michaelis Constant (Km)0.5 mM
Maximum Velocity (Vmax)1.2 µmol/min/mg
Optimal pH5.5
Optimal Temperature37°C

Potential in Biocatalysis and Green Chemistry Applications

Biocatalysis, the use of enzymes to perform chemical transformations, is a key pillar of green chemistry, offering high selectivity and mild reaction conditions. Glycosidases are increasingly being explored for their ability to synthesize complex carbohydrates through transglycosylation reactions, which is the transfer of a glycosyl moiety from a donor to an acceptor molecule.

The aminophenyl group in 4-Aminophenyl α-Nigeroside could serve as an excellent leaving group in such enzymatic reactions, facilitating the transfer of the α-nigerosyl moiety to other acceptor molecules. This could enable the environmentally friendly synthesis of novel oligosaccharides and glycoconjugates with potential applications in materials science and biomedicine. The enzymatic synthesis of glycosides is an attractive alternative to chemical synthesis, which often requires multiple protection and deprotection steps.

Exploration of Novel Biological Targets and Pathways

The biological roles of nigerose and nigerosyl-containing structures are not as extensively studied as those of more common disaccharides like lactose or sucrose. The availability of 4-Aminophenyl α-Nigeroside as a research tool could pave the way for identifying and characterizing novel proteins and metabolic pathways that specifically interact with or process this sugar moiety.

By immobilizing 4-Aminophenyl α-Nigeroside on a solid support, researchers could perform affinity chromatography experiments to isolate and identify nigerose-binding proteins from complex biological samples. Subsequent proteomic analysis of the captured proteins could reveal new lectins, transporters, or enzymes involved in previously unknown biological pathways. This could open up new avenues of research into the physiological and pathological significance of nigerose metabolism.

Design of Next-Generation Glycosidase Modulators for Research Tool Development

A deep understanding of the structure-activity relationships of glycosidase inhibitors is crucial for the development of potent and selective research tools and potential therapeutic agents. While 4-Aminophenyl α-Nigeroside itself is a substrate, its core structure can serve as a scaffold for the rational design of next-generation glycosidase modulators.

By modifying the aminophenyl group or the nigerose moiety, a library of derivatives could be synthesized and screened for inhibitory activity against a panel of glycosidases. For example, converting the amino group to a more basic functionality or introducing functional groups that mimic the transition state of the enzymatic reaction could lead to the discovery of potent and selective inhibitors. These new inhibitors would be invaluable as research tools to probe the function of specific glycosidases in complex biological systems.

Q & A

Q. How is 4-Aminophenyl α-Nigeroside synthesized and validated for purity in academic research?

Methodological Answer: 4-Aminophenyl α-Nigeroside is synthesized via glycosylation reactions, where an activated sugar donor (e.g., α-nigerosyl bromide) reacts with 4-aminophenol under controlled pH and temperature. Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection, as described for similar glycosides like 4-nitrophenyl-α-L-rhamnoside . TLC (Thin-Layer Chromatography) on silica gel plates can confirm a single spot, while heavy metal contamination is assessed via ICP-MS (Inductively Coupled Plasma Mass Spectrometry), adhering to thresholds ≤20 ppm . Reported purity for analogous compounds often exceeds 98% (e.g., 98.4% by HPLC) .

Q. What methodologies are used to detect enzyme activity using 4-Aminophenyl α-Nigeroside as a substrate?

Methodological Answer: 4-Aminophenyl α-Nigeroside acts as a chromogenic substrate for α-nigerosidase or related glycosidases. Upon enzymatic hydrolysis, the 4-aminophenyl group is released, which can be quantified spectrophotometrically. For example, analogous assays for α-rhamnosidase activity measure 4-nitrophenol release at 405 nm . Adjustments for 4-aminophenyl detection may involve diazotization reactions (e.g., coupling with Griess reagent) to form colored azo compounds, measurable at 540 nm. Reaction conditions (pH, temperature, substrate concentration) must be optimized using Michaelis-Menten kinetics to ensure linearity in the detection range .

Advanced Research Questions

Q. How can researchers design rigorous kinetic studies to resolve contradictions in enzyme inhibition data involving 4-Aminophenyl α-Nigeroside?

Methodological Answer: Contradictions in inhibition data often arise from uncontrolled variables (e.g., pH instability, substrate solubility). To address this:

  • Control Experiments: Include negative controls (e.g., heat-inactivated enzyme) and positive controls (known inhibitors).
  • Replicates: Perform triplicate measurements to assess intra-assay variability.
  • Data Normalization: Express activity as a percentage of baseline (uninhibited) rates.
  • Statistical Analysis: Use ANOVA or nonlinear regression (e.g., GraphPad Prism) to compare inhibition curves.
  • Mechanistic Probes: Combine kinetic data with structural studies (e.g., X-ray crystallography) to identify binding interactions.
    Refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure methodological rigor .

Q. What analytical techniques are critical for characterizing 4-Aminophenyl α-Nigeroside’s stability under varying storage conditions?

Methodological Answer: Stability studies require:

  • Accelerated Degradation Tests: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months.
  • HPLC-MS Monitoring: Track degradation products (e.g., free 4-aminophenol) using reverse-phase C18 columns and electrospray ionization (ESI-MS).
  • pH Stability Profiling: Assess solubility and hydrolysis rates across pH 3–9 using buffered solutions.
  • Long-Term Storage Analysis: Store at –20°C, 4°C, and 25°C, with periodic sampling for activity assays. Data should be analyzed using Arrhenius equations to predict shelf life .

Q. How does 4-Aminophenyl α-Nigeroside facilitate mechanistic studies of glycosidase substrate specificity?

Methodological Answer: The compound’s α-linked nigerosyl group allows probing of enzymes with specificity for α-1,3 glycosidic bonds (e.g., nigerases). Key approaches include:

  • Competitive Inhibition Assays: Compare inhibition constants (Ki) with other substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) to map active-site preferences.
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to elucidate interactions.
  • Site-Directed Mutagenesis: Engineer glycosidase mutants (e.g., E386A in α-nigerosidase) and assess activity loss.
    Cross-reference structural data from homologous enzymes (e.g., α-galactosidases) to identify conserved residues critical for substrate recognition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.